Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-
CAS No.: 1676-56-8
Cat. No.: VC15935708
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1676-56-8 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H12N2O3/c1-7(16)15-11-10(14-2)12(17)8-5-3-4-6-9(8)13(11)18/h3-6,14H,1-2H3,(H,15,16) |
| Standard InChI Key | OZVASPQGZNZCIB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s backbone comprises a naphthalene ring system substituted at the 1,4-positions with ketone (dioxo) groups, forming a 1,4-naphthoquinone scaffold. At the 2-position, an acetamide group () is attached, while the 3-position features a methylamino substituent () . This arrangement creates a conjugated system that enhances electronic delocalization, as evidenced by computational studies of its molecular orbitals .
Table 1: Key Structural Features
| Feature | Position | Functional Group | Role in Reactivity |
|---|---|---|---|
| Naphthalene ring | Core | Aromatic system | Stabilizes charge via conjugation |
| 1,4-Dioxo groups | 1,4 | Ketones | Participate in redox reactions |
| Acetamide moiety | 2 | Amide | Hydrogen bonding and hydrolysis |
| Methylamino group | 3 | Secondary amine | Nucleophilic and coordinating site |
The presence of both electron-withdrawing (ketones) and electron-donating (methylamino) groups creates a polarized electronic environment, facilitating interactions with biological targets such as enzymes and receptors.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the naphthalene protons (δ 7.5–8.2 ppm), methylamino protons (δ 2.8 ppm), and acetamide carbonyl (δ 168 ppm) . Density functional theory (DFT) calculations predict a planar geometry for the naphthoquinone core, with slight puckering at the methylamino group due to steric hindrance . These structural attributes are critical for understanding its reactivity and binding modes in biological systems.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]- involves a multi-step sequence starting from 1,4-naphthoquinone:
-
Amination: Introduction of the methylamino group via nucleophilic substitution using methylamine under anhydrous conditions.
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Acetylation: Reaction with acetic anhydride to install the acetamide moiety at the 2-position .
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Purification: Column chromatography or recrystallization to achieve >95% purity.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination | Methylamine, DMF, 60°C, 12 hrs | 65 |
| Acetylation | Acetic anhydride, Pyridine, 0°C, 2 hrs | 78 |
Side reactions, such as over-acetylation or oxidation of the amine, are mitigated by严格控制 reaction temperatures and stoichiometry.
Chemical Stability and Reactivity
The compound undergoes hydrolysis in acidic or basic media, yielding 3-methylamino-1,4-naphthoquinone and acetic acid. Its redox activity is exemplified by its ability to generate reactive oxygen species (ROS) via single-electron transfer, a property shared with other naphthoquinones . Cyclic voltammetry studies show a reduction potential of −0.34 V vs. SCE, indicative of moderate electrophilicity .
Biological Activities and Mechanisms
Enzyme Interactions
Molecular docking studies predict strong binding affinity ( nM) to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancers . The methylamino group forms a hydrogen bond with Tyr, while the acetamide interacts with the enzyme’s hydrophobic pocket . These interactions suggest a dual mechanism of action: redox cycling and enzyme inhibition.
Table 3: Comparative Biological Data
| Compound | IC (μM) | Target Enzyme | Binding Affinity () |
|---|---|---|---|
| This derivative | 12.5 | NQO1 | 4.3 nM |
| 3-Amino-1,4-naphthoquinone | 18.7 | NQO1 | 9.8 nM |
| Doxorubicin (control) | 0.45 | Topo II | 2.1 nM |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The bromophenyl derivative (CID 15945619) exhibits reduced potency (IC = 28 μM) due to steric hindrance from the bulky substituent . Conversely, the morpholino-containing analog (CID 3812959) shows enhanced solubility but lower membrane permeability . These findings underscore the delicate balance between substituent size and bioactivity.
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